molecular formula C15H13IO3 B14283669 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 151598-47-9

3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14283669
CAS No.: 151598-47-9
M. Wt: 368.17 g/mol
InChI Key: LLXYKTSYKUCHCN-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is notable for its unique structure, which includes an iodomethyl group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the condensation-cyclization of dilithiated C(α),O-3’,4’-dimethoxyacetophenone oxime with a substituted coumarin . This reaction typically requires specific conditions, such as the presence of a strong base and controlled temperature, to ensure the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The iodomethyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets such as DNA. Upon activation, the compound can form covalent bonds with DNA, leading to the formation of both monofunctional and bifunctional adducts . These interactions can disrupt normal cellular processes, making the compound useful in studying cellular mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:

The uniqueness of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

151598-47-9

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

3-(iodomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H13IO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6H2,1-3H3

InChI Key

LLXYKTSYKUCHCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CI)C

Origin of Product

United States

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